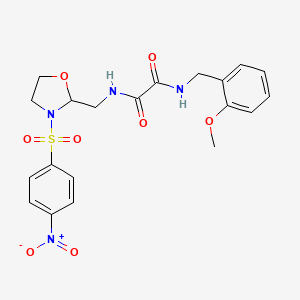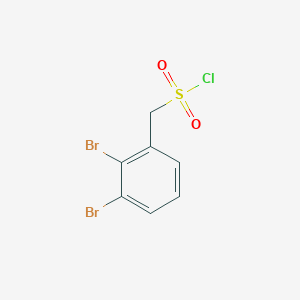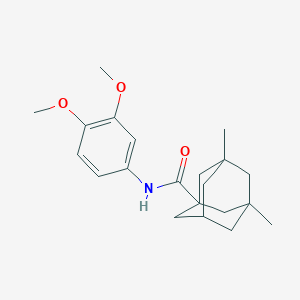
(1-Benzylcyclopropyl)methanol
Overview
Description
Scientific Research Applications
Catalysis and Synthesis
- N-Methylation of Amines and Hydrogenation of Nitroarenes: Methanol is used as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method is applicable to the synthesis of pharmaceutical agents through late-stage functionalization, showcasing the value of methanol in organic synthesis (Sarki et al., 2021).
- Metal−Ligand Bifunctional Catalysis: Theoretical studies on the ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds reveal a novel metal−ligand bifunctional catalysis mechanism, challenging the currently accepted pathways (Yamakawa et al., 2000).
- Huisgen 1,3-Dipolar Cycloadditions: A new ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This highlights the use of certain catalysts for accelerating organic reactions (Ozcubukcu et al., 2009).
Material Science and Nanotechnology
- Synthesis of Zn Nanoparticles: A hetero bicyclic compound resulting from the reaction between benzil and tris(hydroxymethyl)aminomethane in methanol serves as a reducing and stabilizing agent for preparing zinc nanoparticles. This application demonstrates the role of specific organic compounds in the synthesis of nanomaterials (Pushpanathan & Kumar, 2014).
Biochemistry and Environmental Science
- Methanol-Based Industrial Biotechnology: Methanol, as a building block in the chemical industry, is underexplored in fine chemical synthesis. Using iridium catalysts, methanol can directly couple with allenes to produce higher alcohols, highlighting the potential of methanol in developing economically competitive bioprocesses (Moran et al., 2011).
Chemistry of Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel: Triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. Computational studies support the adsorption of these derivatives on the steel surface, pointing to applications in corrosion prevention (Ma et al., 2017).
Safety and Hazards
Future Directions
Methanol, in general, has a promising future due to its versatility in use. It’s at the trailhead of seemingly unending value pathways. There’s a need to reinvest in conventional methanol to support demand growth long term. The next plants will be more efficient, and current assets will be revamped to lower carbon intensity .
properties
IUPAC Name |
(1-benzylcyclopropyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXMBZFFPAJMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)
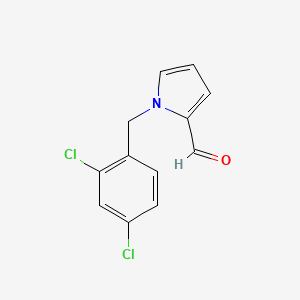
![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)
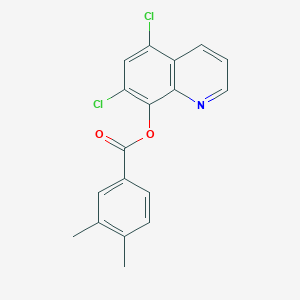
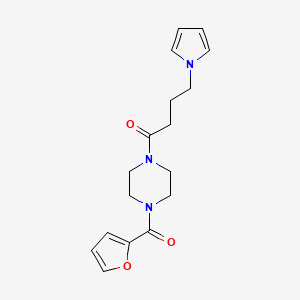
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)
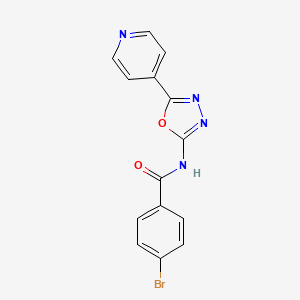


![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
